molecular formula C6H11F2NO B2385211 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol CAS No. 950662-61-0

2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol

Cat. No.: B2385211
CAS No.: 950662-61-0
M. Wt: 151.157
InChI Key: RKGUPRNVKSFVMD-UHFFFAOYSA-N
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Description

2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C6H11F2NO It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol typically involves the reaction of 3,3-difluoropyrrolidine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used to replace the fluorine atoms, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Difluoropyrrolidin-1-yl)ethan-1-one: Similar structure but with a ketone group instead of an ethanol group.

    2-(3,3-Difluoropyrrolidin-1-yl)acetic acid: Contains a carboxylic acid group instead of an ethanol group.

Uniqueness

2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol is unique due to its specific combination of a pyrrolidine ring, fluorine atoms, and an ethanol group

Properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)1-2-9(5-6)3-4-10/h10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGUPRNVKSFVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950662-61-0
Record name 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol
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